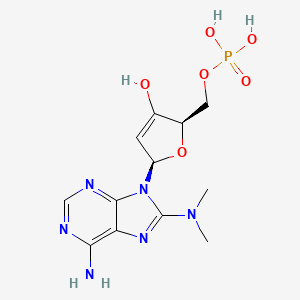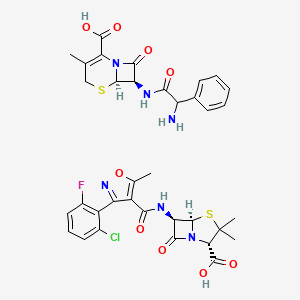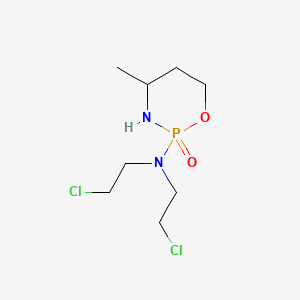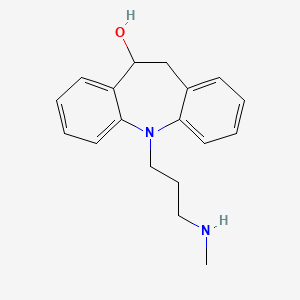
10-Hydroxydesipramine
Overview
Description
10-Hydroxydesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is structurally characterized by a hydroxyl group attached to the tenth carbon of the desipramine molecule. This compound is known for its role in the pharmacokinetics and pharmacodynamics of desipramine, contributing to its therapeutic effects and side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydesipramine typically involves the hydroxylation of desipramine. This can be achieved through various chemical reactions, including:
Oxidation: Desipramine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the tenth carbon.
Biotransformation: Microbial or enzymatic hydroxylation using specific strains of bacteria or enzymes can selectively hydroxylate desipramine at the tenth carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time to maximize the yield of this compound.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydesipramine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming desipramine-10-one.
Reduction: The hydroxyl group can be reduced back to a hydrogen atom, regenerating desipramine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Desipramine-10-one: Formed through oxidation.
Desipramine: Regenerated through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
10-Hydroxydesipramine has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and action of desipramine in the body.
Biological Studies: Investigating the effects of hydroxylation on the biological activity of tricyclic antidepressants.
Drug Development: Exploring the potential of hydroxylated metabolites in developing new therapeutic agents.
Toxicology: Assessing the safety and toxicity of desipramine and its metabolites.
Mechanism of Action
10-Hydroxydesipramine exerts its effects by interacting with various molecular targets and pathways:
Norepinephrine Reuptake Inhibition: Similar to desipramine, it inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Serotonin Reuptake Inhibition: It also inhibits serotonin reuptake, though to a lesser extent, contributing to its antidepressant effects.
Receptor Modulation: It may interact with adrenergic, serotonergic, and histaminergic receptors, influencing mood and behavior.
Comparison with Similar Compounds
Desipramine: The parent compound, a tricyclic antidepressant.
2-Hydroxydesipramine: Another hydroxylated metabolite of desipramine.
Nortriptyline: A structurally similar tricyclic antidepressant.
Uniqueness: 10-Hydroxydesipramine is unique due to its specific hydroxylation at the tenth carbon, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter its interaction with biological targets and its overall therapeutic profile compared to other similar compounds.
Properties
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUOHFIJUQSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960585 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-82-8 | |
| Record name | 10-Hydroxydesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


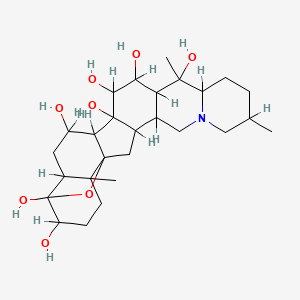
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)


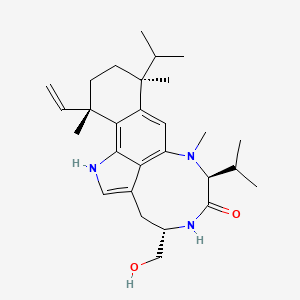
![(2S)-N-{5-[3-({4-[(2S)-2-amino-5-carbamimidamidopentanamido]butyl}amino)propanamido]pentyl}-2-[2-(2,4-dihydroxyphenyl)acetamido]succinamide](/img/structure/B1200592.png)
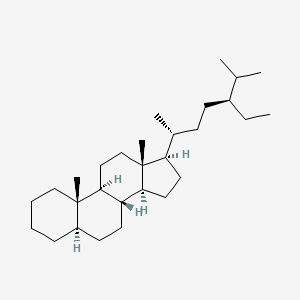
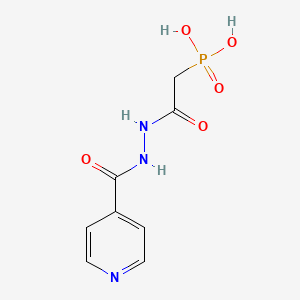
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
